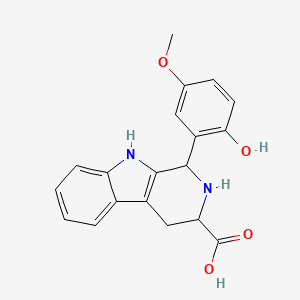

![molecular formula C13H19N5O B5535661 N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)

N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazole and imidazole compounds involves multi-step processes that often start with precursor molecules undergoing functionalization reactions. For example, the functionalization reactions of pyrazole derivatives have been demonstrated through experimental and theoretical studies, showcasing methods for converting carboxylic acid to carboxamide via reaction with amines (Yıldırım, Kandemirli, & Demir, 2005). Another example involves the synthesis of imidazole and pyrazole derivatives, indicating versatile routes for creating various substituted molecules (Bobko, Kaura, Evans, & Su, 2012).

Molecular Structure Analysis

The molecular structure of pyrazole and imidazole derivatives has been elucidated using spectroscopic methods, including NMR and mass spectrometry. Detailed structure elucidation can help in understanding the arrangement of atoms and functional groups within these compounds, which is crucial for predicting their reactivity and interactions (Girreser, Rösner, & Vasilev, 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and imidazole derivatives are diverse, including functionalization, coupling, and substitution reactions. These reactions can significantly alter the chemical properties of the base compound, leading to derivatives with varied biological and chemical activities. For instance, the synthesis of chalcone hybrids demonstrates the modification of pyrazole compounds to enhance their biological activities (Sribalan, Banuppriya, Kirubavathi, Jayachitra, & Padmini, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical applications of these compounds. While specific details on “N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide” are not directly available, related studies on pyrazole derivatives provide insights into their thermal stability and solubility, which are essential for their handling and storage (Kumara, Kumar, Kumar, & Lokanath, 2018).

科学的研究の応用

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of related compounds, providing insights into functionalization reactions and theoretical studies. For instance, experimental and theoretical studies on the functionalization reactions of related compounds offer a foundation for understanding how modifications to the molecular structure could affect its activity and properties (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). Additionally, a one-pot synthesis approach for imidazo[1,5-a]pyridines highlights the methodological advancements in creating structurally similar compounds, which could be applied to synthesize N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide efficiently (J. Crawforth, Melissa Paoletti, 2009).

Biological Activities and Applications

The compound's structural relatives have been explored for various biological activities, which could provide insights into its potential applications. Pyrrole–imidazole hairpin polyamides, for example, are studied for their ability to modulate gene expression by disrupting protein–DNA interactions, hinting at the potential gene-regulatory applications of N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide (J. Meier, David C. Montgomery, P. Dervan, 2012). Moreover, the synthesis of symmetric bis(imidazole-4,5-dicarboxamides) substituted with amino acids demonstrates the compound's potential for creating targeted molecular structures with specific biological activities (A. Wiznycia, J. Rush, P. Baures, 2004).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of related compounds provide a basis for exploring N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide in similar applications. For example, the antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives suggests that modifications to the pyrazole and imidazole rings could result in potent antimicrobial agents (B. Jyothi, N. Madhavi, 2019). Additionally, novel pyrazole-4-carboxamide derivatives have been investigated for their potential fungicide applications, indicating that N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide could also be explored for its efficacy against various phytopathogenic fungi (C. Zhang, Jingxin Yang, Cailong Zhao, Longju Li, Zhi-bing Wu, 2023).

特性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O/c1-2-4-11-9-12(17-16-11)13(19)15-5-3-7-18-8-6-14-10-18/h6,8-10H,2-5,7H2,1H3,(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZZQGOLNUNKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)

![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

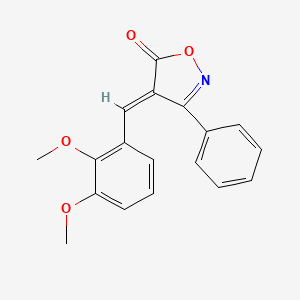

![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)

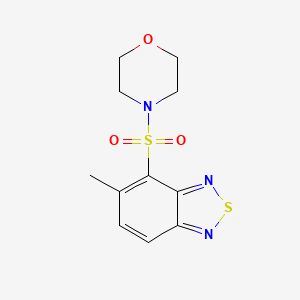

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)

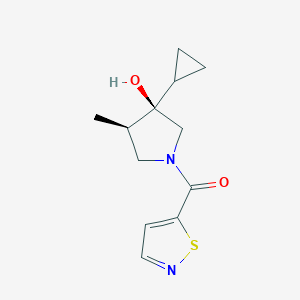

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)